molecular formula C11H21BF4N2 B1284289 1,3-Di-tert-butylimidazolium tetrafluoroborate CAS No. 263163-17-3

1,3-Di-tert-butylimidazolium tetrafluoroborate

Cat. No. B1284289
M. Wt: 268.1 g/mol
InChI Key: OOFLHRYFPBGTPQ-UHFFFAOYSA-N
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Description

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have garnered significant attention due to their unique properties, including negligible vapor pressure and high thermal stability. These properties make them suitable for various applications, including as solvents in inorganic material synthesis and analytics .

Synthesis Analysis

The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using 1-n-butylimidazolium tetrafluoroborate demonstrates the ionic liquid's role in enhancing reaction rates due to its inherent Brønsted acidity and high polarity . This ionic liquid serves as an efficient medium for reactions, providing excellent yields under mild conditions.

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium tetrafluoroborate has been studied using various techniques. Small-angle neutron scattering has been employed to investigate the structure of its aqueous solutions, revealing large concentration fluctuations and proximity to phase separation . Additionally, the interaction between the electronegative oxygen atoms of surfactants and the electropositive imidazolium ring has been identified as a key factor in the solubilization process within microemulsions .

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium tetrafluoroborate has been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines, with the catalytic role of the ionic liquid being attributed to "electrophilic activation" through hydrogen bond formation . This highlights the ionic liquid's potential in organo-catalysis and its influence on chemoselectivity.

Physical and Chemical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium tetrafluoroborate, such as density, refractive index, and heat capacity, have been measured across various temperatures, providing valuable data for applications like absorption heat pumps . The thermal decomposition behavior of this ionic liquid has been thoroughly investigated, revealing its stability up to certain temperatures and the formation of specific decomposition products . Additionally, the (p, ρ, T) properties have been characterized, contributing to the understanding of its equation of state and related thermophysical properties .

Scientific Research Applications

Efficient Synthesis of Tetrazoles

An efficient method for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles using 1,3-Di-tert-butylimidazolium tetrafluoroborate has been developed. This process significantly enhances the reaction rate due to the ionic liquid's inherent Bronsted acidity and high polarity, leading to excellent yields (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).

Ionic Liquid Microemulsions

1,3-Di-tert-butylimidazolium tetrafluoroborate forms microemulsions with Triton X-100 and cyclohexane, creating nano-sized polar domains. This is characterized by phase behavior, conductivity, dynamic light scattering, freeze-fracturing electron microscopy, and UV-vis techniques (Gao et al., 2004).

Room Temperature Ionic Liquid-Based Fuel Cells

This compound serves as an outstanding electrolyte for fuel cells. When used in alkaline fuel cells at room temperature, it achieves a 67% overall cell efficiency (Souza, Padilha, Gonçalves, & Dupont, 2003).

Electrochemical Synthesis of Polymers

It's used as an electrolyte for electropolymerizing poly(3,4-ethylenedioxythiophene) (PEDOT), producing a soluble conducting polymer that is fluorescent and has applications in various organic solvents (Liu, Xue, Hu, Zhang, & Zhu, 2009).

Enhanced Organic Reactions

The compound accelerates nucleophilic substitution reactions of α-tosyloxy ketones with potassium salts of aromatic acids, offering significant rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).

Diffusion Coefficient Determination

It is used as an electrolyte in the electrochemical determination of ferrocene's diffusion coefficient, showing concentration dependence in the chosen solvent (Eisele, Schwarz, Speiser, & Tittel, 2006).

Thermal Decomposition Behavior

The thermal behavior of 1,3-Di-tert-butylimidazolium tetrafluoroborate is key to understanding its reactivity. It shows stability above 350 °C, and its decomposition produces various chemical species (Knorr, Icker, Efimova, & Schmidt, 2020).

Photocatalysis Enhancement

This ionic liquid is used as a designer solvent for synthesizing nonmetal codoped rutile titania nanorods, significantly improving UV and visible light photocatalysis performance (Ramanathan & Bansal, 2015).

Anode Electrolyte Additive

Used as an additive in anode electrolyte for vanadium redox flow batteries, it improves the electrochemical activity and stability of the electrolyte (Yuming, 2011).

Ionic Liquid Nano-Films Tribology

Its use in ionic liquid nano-films on surface-modified silicon wafers affects tribological properties, such as film durability and friction coefficient (Zhu, Yan, Mo, & Bai, 2008).

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

As an N-heterocyclic carbene (NHC) compound, 1,3-Di-tert-butylimidazolium tetrafluoroborate has potential applications in catalysis . Its use in the preparation of a palladium (II)-NHC complex that can catalyze the Mizoroki-Heck reaction suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name

1,3-ditert-butylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFLHRYFPBGTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584697
Record name 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butylimidazolium tetrafluoroborate

CAS RN

263163-17-3
Record name 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butylimidazolium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Noonikara-Poyil, E Barragan, S Patil… - Journal of the Mexican …, 2019 - scielo.org.mx
A straightforward synthesis of aromatic iminium salts has been developed by coupling 2-Azido-1, 3, 5-trimethyl benzene with 1, 3-ditert-butylimidazolium tetrafluoroborate in basic …
Number of citations: 4 www.scielo.org.mx
S Lysenko, CG Daniliuc, PG Jones, M Tamm - Journal of Organometallic …, 2013 - Elsevier
The imines 1,3-di-tert-butylimidazolidin-2-imine (10) and 4,5-dimethyl-1,3-di-tert-butylimidazolin-2-imine (14) were prepared starting from the corresponding N-heterocyclic carbenes 8 …
Number of citations: 50 www.sciencedirect.com
E Barragan, AN Poyil, CH Yang, H Wang… - Organic Chemistry …, 2019 - pubs.rsc.org
Cross-coupling of aryl compounds is one of the most powerful carbon–carbon bond forming reactions available. However, the vast majority employ scarce and expensive transition …
Number of citations: 23 pubs.rsc.org
WA Herrmann, VPW Böhm, CWK Gstöttmayr… - Journal of …, 2001 - Elsevier
A variety of mixed palladium(II) complexes bearing N-heterocyclic carbenes (NHCs) and triaryl- and trialkylphosphines [NHC(R 2 )]Pd(PR′ 3 )I 2 (R=Me, t-Bu, (R)-1-phenylethyl; R′=…
Number of citations: 40 www.sciencedirect.com
C Zhang, Z Ding, NAM Suhaimi, YL Kng… - Free radical …, 2009 - Taylor & Francis
A class of imidazolium salts (IMSs) is routinely used in organic synthetic chemistry as precursors to generate N-heterocyclic carbenes (NHCs) with catalytic activity. However, their …
Number of citations: 27 www.tandfonline.com
K Hamza, H Schumann, J Blum - 2009 - Wiley Online Library
We report on a one‐pot, multistep process in which styrene derivatives are selectively hydroformylated to give branched aldehydes, which in turn, are condensed with reactive …
A Gevorgyan, KH Hopmann, A Bayer - ChemSusChem, 2020 - Wiley Online Library
A range of hitherto unexplored biomass‐derived chemicals have been evaluated as new sustainable solvents for a large variety of CO 2 ‐based carboxylation reactions. Known biomass…
S Marder… - 2021 - apps.dtic.mil
The Marder group Georgia Institute of Technology University of Colorado and the Snaith group University of Oxford, along with a number of additional collaborators including Bernard …
Number of citations: 0 apps.dtic.mil
T Tremmel, F Bracher - Tetrahedron, 2015 - Elsevier
Two novel approaches to the canthin-4-one ring system have been worked out. Claisen-type condensation of 1-acetyl-β-carboline with N-acyl benzotriazoles gives, via intermediate 1,3-…
Number of citations: 13 www.sciencedirect.com
MF Giménez - 2018 - search.proquest.com
This thesis discusses the study of the cleavage and the formation of unstrained aliphatic carbon-carbon bonds mediated by homogeneous iridium catalysts. The main project of this …
Number of citations: 1 search.proquest.com

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